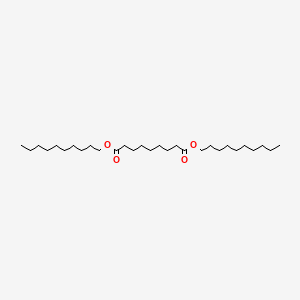

Nonanedioic acid, didecyl ester

Description

Historical Trajectories of Diester Research in Chemical Science

The study of esters dates back to the 19th century, with German chemist Leopold Gmelin coining the term "ester" in 1848. britannica.comthoughtco.com The classical method for synthesizing esters, known as the Fischer-Speier esterification, was developed in 1895 and involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net This reversible reaction laid the groundwork for the synthesis of a vast array of ester compounds. wikipedia.org

Early research into diesters, which are esters with two ester functional groups, was largely driven by their application as plasticizers, lubricants, and in the fragrance industry. solubilityofthings.comreagent.co.uk The ability to modify the properties of polymers by incorporating diesters spurred significant academic and industrial interest.

Academic Significance of Long-Chain Dicarboxylic Acid Esters

Long-chain dicarboxylic acid esters, including nonanedioic acid, didecyl ester, are of particular academic interest due to their versatile properties and potential applications. These compounds are investigated for their role as building blocks for polymers like polyesters and polyamides. mdpi.comresearchgate.net Their long hydrocarbon chains impart flexibility and hydrophobicity, making them suitable for applications such as biodegradable plastics and lubricants. reagent.co.ukresearchgate.net

Research has also focused on the synthesis of these esters from renewable resources, such as vegetable oils, which presents a more sustainable alternative to petroleum-based production. fraunhofer.dersc.org The enzymatic synthesis of long-chain dicarboxylic acids and their subsequent esterification is an active area of investigation, aiming for greener and more efficient production methods. mdpi.comnih.gov

Current Research Landscape and Emerging Academic Inquiry for this compound

Current research on this compound and similar long-chain diesters is multifaceted. In materials science, there is a focus on developing novel polymers and plasticizers with tailored properties. rsc.orgnih.gov For instance, copolyesters of azelaic acid have been synthesized and studied for their plasticizing effects on PVC, showing promise as replacements for traditional phthalate (B1215562) plasticizers. nih.gov

Furthermore, the use of long-chain diesters as phase change materials (PCMs) for thermal energy storage is an emerging area of research. researchgate.netresearchgate.net Their ability to store and release large amounts of energy during phase transitions makes them attractive for applications in solar energy and temperature-regulated textiles. researchgate.net

Conceptual Frameworks for Investigating Ester Functionality in Advanced Materials and Environmental Systems

The investigation of ester functionality in advanced materials often utilizes conceptual frameworks rooted in coordination chemistry and polymer science. acs.org For example, the design of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) can incorporate ester functionalities to create materials with specific porous structures and catalytic activities. researchgate.netnih.gov

From an environmental perspective, the biodegradability of esters is a key area of study. solubilityofthings.comtidjma.tn The rate of degradation is influenced by factors such as the length of the carbon chain and the presence of other functional groups. solubilityofthings.com Research into the atmospheric fate of dicarboxylic acids, the precursors to diesters, helps to understand their environmental impact. researchgate.netepa.govresearchgate.net Kinetic studies on the reactions of dicarboxylic acids with atmospheric oxidants provide insights into their removal pathways from the atmosphere. epa.gov

Properties

CAS No. |

2131-27-3 |

|---|---|

Molecular Formula |

C29H56O4 |

Molecular Weight |

468.8 g/mol |

IUPAC Name |

didecyl nonanedioate |

InChI |

InChI=1S/C29H56O4/c1-3-5-7-9-11-13-18-22-26-32-28(30)24-20-16-15-17-21-25-29(31)33-27-23-19-14-12-10-8-6-4-2/h3-27H2,1-2H3 |

InChI Key |

WMDDQWGAOSOSAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Nonanedioic Acid, Didecyl Ester

Esterification Pathways and Catalytic Systems for Didecyl Nonanedioate Synthesis

Traditionally, strong mineral acids such as sulfuric acid and p-toluenesulfonic acid have been used as homogeneous catalysts for the synthesis of esters. chemguide.co.uk These catalysts operate in the same phase as the reactants, effectively protonating the carboxylic acid and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com While effective in driving the reaction forward, homogeneous catalysts present significant downstream processing challenges. Their removal from the final product often requires extensive washing and neutralization steps, which can generate substantial amounts of wastewater and lead to product loss. Furthermore, the corrosive nature of these acids necessitates the use of specialized and costly corrosion-resistant reactors.

To address the shortcomings of homogeneous catalysis, there has been a significant shift towards the use of solid, heterogeneous catalysts. These catalysts exist in a different phase from the reaction mixture, allowing for easy separation by filtration and subsequent reuse. This not only simplifies the purification process but also aligns with the principles of green chemistry by minimizing waste.

Common heterogeneous catalysts for esterification include ion-exchange resins, zeolites, and sulfated metal oxides. For example, sulfated zirconia has been shown to be an effective catalyst in the synthesis of aromatic ketones, a reaction that shares mechanistic similarities with esterification. researchgate.net Dicarboxylate esters have been synthesized with high yields (88-98%) using sulfuric acid as a catalyst, highlighting the effectiveness of acid catalysis in these reactions. researchgate.net The development of solid acid catalysts is a key area of research aimed at creating more sustainable and economically viable processes for diester production.

Table 1: Comparison of Catalytic Systems in Didecyl Nonanedioate Synthesis

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous | High reaction rates | Difficult to separate, corrosive, waste generation |

| Heterogeneous | Easy separation, reusable, less corrosive | Potentially lower activity, may require higher temperatures |

| Enzymatic | High selectivity, mild conditions, environmentally benign | Higher cost, potential for denaturation |

Enzymatic Biocatalysis for Selective Synthesis

Enzymatic catalysis, particularly using lipases, offers a highly selective and environmentally friendly route to didecyl nonanedioate. nih.gov Lipases can catalyze esterification under mild reaction conditions, often at or near room temperature, which reduces energy consumption and minimizes the formation of unwanted byproducts. A notable example is the use of immobilized lipase (B570770) B from Candida antarctica (CALB) for the production of biopolyesters from 1,9-nonanedioic acid. mdpi.comnih.gov The high selectivity of enzymes ensures the formation of the desired diester with high purity. Immobilization of the enzyme on a solid support further enhances the sustainability of the process by allowing for easy recovery and reuse of the biocatalyst. nih.gov

Transesterification, or alcoholysis, presents an alternative pathway for the synthesis of didecyl nonanedioate. nih.gov This method involves the reaction of a lower alkyl ester of nonanedioic acid, such as dimethyl azelate or diethyl azelate, with decyl alcohol. chemicalbook.comchemicalbook.com This route can be advantageous in certain situations, for example, when the dicarboxylic acid has poor solubility in the alcohol. The reaction can be catalyzed by acids, bases, or enzymes. nih.gov While homogeneous catalysts can be used, heterogeneous catalysts are preferred for their environmental and process benefits. mdpi.com

Novel Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. nih.govnih.govf1000research.com This includes the development of solvent-free reactions, the use of renewable resources, and the design of energy-efficient processes. labmanager.com

A significant advancement in the green synthesis of esters is the development of solvent-free or reduced-solvent reaction conditions. nih.govnih.govf1000research.comgoogle.com In many esterification reactions, the alcohol reactant can also serve as the solvent, eliminating the need for an additional, often volatile, organic solvent. This approach not only reduces waste but can also increase the reaction rate due to higher reactant concentrations. The removal of water, a byproduct of the esterification, is crucial to drive the equilibrium towards the product side. This is often achieved by conducting the reaction under vacuum or by using a Dean-Stark apparatus to physically remove the water as it is formed. The application of solvent-free conditions has been successfully demonstrated in the synthesis of various esters, including azo dyes. kashanu.ac.irresearchgate.net

Table 2: Key Parameters in the Synthesis of Didecyl Nonanedioate

| Parameter | Homogeneous Catalysis | Heterogeneous Catalysis | Enzymatic Biocatalysis |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Ion-exchange resins, zeolites, sulfated zirconia | Immobilized lipases (e.g., CALB) |

| Temperature | 120-160 °C | 140-180 °C | 30-60 °C |

| Pressure | Atmospheric or vacuum | Atmospheric or vacuum | Atmospheric |

| Solvent | Often requires a solvent (e.g., toluene) | Can be solvent-free | Can be solvent-free |

| Byproducts | Water, catalyst-related salts | Water | Water |

| Yield | High | High | Very High |

| Purity | Requires extensive purification | Simplified purification | High purity |

Microwave-Assisted and Alternative Energy Input Synthesis

The synthesis of esters, including didecyl nonanedioate, can be significantly accelerated and made more efficient through the use of non-conventional energy sources like microwave irradiation and ultrasound. nih.govbiointerfaceresearch.com These methods offer substantial advantages over traditional convective heating, primarily by reducing reaction times, often from hours to minutes, and increasing product yields. nih.govnih.govnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules, such as carboxylic acids and alcohols, to efficiently absorb microwave energy and convert it into heat. nih.govanton-paar.com This dielectric heating mechanism involves the alignment of molecular dipoles with the oscillating electric field of the microwaves, leading to rapid rotation and friction, which generates heat volumetrically throughout the reaction mixture. anton-paar.com This direct and efficient energy transfer minimizes thermal gradients and can lead to localized superheating effects, significantly accelerating the reaction rate of esterification. mdpi.comacs.org

In the context of producing didecyl nonanedioate, a microwave-assisted approach would involve mixing nonanedioic acid and decyl alcohol, often with a suitable catalyst, and exposing the mixture to microwave irradiation in a dedicated reactor. Studies on analogous microwave-assisted esterifications have demonstrated quantitative conversions in significantly reduced times. mdpi.com For instance, the esterification of various aryl and alkyl carboxylic acids has been successfully carried out under microwave irradiation, achieving high yields in as little as 30 minutes. mdpi.com The efficiency of microwave heating is dependent on the polarity of the reactants; alcohols, being polar, absorb microwaves effectively, contributing to the rapid heating of the reaction medium. nih.gov

Key advantages of microwave-assisted esterification include:

Rapid Reaction Rates: Dramatic reduction in reaction time compared to conventional heating. nih.govnih.gov

Higher Yields: Often leads to improved product yields due to reduced side reactions and thermal degradation. nih.gov

Greener Chemistry: Shorter reaction times and potentially solvent-free conditions contribute to a more environmentally benign process. nih.gov

Ultrasound-Assisted Synthesis:

Another alternative energy input is ultrasound, which promotes chemical reactions through the phenomenon of acoustic cavitation. biointerfaceresearch.combohrium.com This process involves the formation, growth, and implosive collapse of microscopic bubbles in the liquid medium, generating localized hot spots with extremely high temperatures and pressures. biointerfaceresearch.com These conditions enhance mass transfer and accelerate the reaction rate between the carboxylic acid and alcohol.

Ultrasound has been shown to be effective in the synthesis of various esters, including those from long-chain fatty acids. biointerfaceresearch.comnih.gov For example, the ultrasound-assisted esterification of fatty acids with alcohols has achieved high conversion levels in significantly shorter times compared to silent (non-ultrasound) conditions. nih.gov The application of ultrasound can intensify the esterification process, leading to increased yields and reduced energy consumption by allowing the reaction to proceed at lower temperatures. biointerfaceresearch.com A study on the enzymatic synthesis of decyl oleate demonstrated that ultrasound irradiation significantly intensified the process compared to traditional stirring methods. nih.gov

Utilization of Bio-Based Precursors (e.g., Azelaic Acid from Oleic Acid)

The synthesis of nonanedioic acid, didecyl ester can be aligned with the principles of green chemistry by utilizing precursors derived from renewable biological sources. nih.gov Nonanedioic acid, also known as azelaic acid, is a key precursor that can be produced from oleic acid, a monounsaturated fatty acid abundant in various vegetable oils like olive and sunflower oil. researchgate.net

The primary industrial method for producing azelaic acid from oleic acid is through oxidative cleavage of the double bond. researchgate.net This process breaks the oleic acid molecule at the site of unsaturation, yielding both azelaic acid (a C9 dicarboxylic acid) and pelargonic acid (a C9 monocarboxylic acid). Several methods exist for this oxidative cleavage, including:

Ozonolysis: This is a common industrial method but involves the use of ozone, which can present safety and economic challenges.

Oxidation with Strong Oxidants: Reagents like hydrogen peroxide in the presence of catalysts (e.g., tungstic acid) can effectively cleave the double bond. masterorganicchemistry.com

Chemo-enzymatic Routes: These methods offer a greener alternative, often involving multiple steps. For instance, oleic acid can first be epoxidized at the double bond, followed by hydrolysis to a diol, which is then cleaved to yield the desired acids. Lipases can be used to mediate perhydrolysis for the epoxidation step. rsc.org

Whole-cell Biocatalysis: Engineered microorganisms, such as Corynebacterium glutamicum, can be used for the biosynthesis of 1,9-nonanedioic acid from oleic acid derivatives. nih.gov

Once bio-based azelaic acid is obtained, it can be esterified with decyl alcohol to produce didecyl nonanedioate. Decyl alcohol can also be sourced from renewable feedstocks, such as through the reduction of fatty acids derived from plant oils, further enhancing the bio-based content of the final ester.

Enzymatic synthesis offers a highly specific and mild route to the final ester. Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), are effective catalysts for the esterification of azelaic acid. nih.gov A study on the synthesis of phenolic glycoside azelaic acid esters demonstrated near-quantitative conversion (98.7%) using Novozym 435, with the removal of the water byproduct being crucial for driving the reaction to completion. nih.gov This enzymatic approach avoids the need for harsh acid catalysts and high temperatures, making it a sustainable pathway for producing didecyl nonanedioate from bio-based precursors.

Process Intensification and Continuous Flow Reaction Systems

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. mdpi.com For the synthesis of this compound, this can be achieved through technologies like continuous flow reactors.

Continuous flow chemistry involves pumping reactants through a network of tubes or channels, where the reaction occurs. nih.gov This methodology offers several advantages over traditional batch processing for esterification:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which is crucial for managing reaction exotherms and improving reaction rates. researchgate.net

Improved Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with high temperatures or reactive intermediates. researchgate.net

Increased Productivity and Purity: Continuous operation allows for steady-state production, leading to consistent product quality and higher throughput. The precise control over residence time can minimize the formation of byproducts. nih.gov

Facilitated Scale-up: Scaling up a continuous process often involves running the system for longer periods or using multiple reactors in parallel ("numbering-up"), which can be more straightforward than redesigning large batch reactors.

In a continuous flow setup for didecyl nonanedioate synthesis, streams of nonanedioic acid and decyl alcohol, potentially with a dissolved or heterogeneous catalyst, would be continuously fed into a heated reactor coil. The product stream emerging from the reactor could then be directed to a continuous separation unit, for example, a membrane-based system to remove the water byproduct, thereby shifting the reaction equilibrium towards the product. nih.govmdpi.com The integration of reaction and separation in a continuous fashion is a key principle of process intensification. globethesis.com While specific examples for didecyl nonanedioate are not prevalent, the principles have been demonstrated for various esterification reactions, including the synthesis of α-trifluoromethylthiolated esters and amides in a telescoped continuous flow process. nih.govacs.org

Reaction Mechanism Elucidation and Kinetic Studies

Mechanistic Insights into Ester Formation and Byproduct Generation

The synthesis of this compound from nonanedioic acid and decyl alcohol is a classic example of a Fischer-Speier esterification. organic-chemistry.orgathabascau.ca This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. chemistrysteps.com The mechanism involves a series of reversible steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups of nonanedioic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by the Alcohol: A molecule of decyl alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, an oxonium ion.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester.

This entire sequence is then repeated at the second carboxylic acid group of the nonanedioic acid molecule to form the final product, didecyl nonanedioate.

Byproduct Generation:

The primary byproduct of the esterification reaction itself is water. organic-chemistry.org However, under the typically harsh conditions of acid-catalyzed esterification (high temperatures), other side reactions can occur:

Ether Formation: The alcohol (decyl alcohol) can undergo acid-catalyzed dehydration to form the corresponding ether (didecyl ether). This is more prevalent at higher temperatures.

Dehydration of Alcohol: Decyl alcohol could potentially undergo elimination to form decene, although this is generally less favorable for primary alcohols.

Charring/Degradation: At very high temperatures, organic molecules can decompose or polymerize, leading to the formation of colored impurities and a reduction in yield.

The formation of these byproducts can be minimized by carefully controlling the reaction temperature and using an appropriate amount of catalyst.

Kinetic Modeling of Reaction Rates and Equilibrium

HOOC-(CH₂)₇-COOH + 2 CH₃(CH₂)₉OH ⇌ CH₃(CH₂)₉OOC-(CH₂)₇-COO(CH₂)₉CH₃ + 2 H₂O

Kinetic models for such polyesterification reactions are often complex but can be simplified under certain assumptions. tandfonline.comresearchgate.net For many acid-catalyzed esterifications, the reaction is first-order with respect to the carboxylic acid and the alcohol, and also first-order with respect to the catalyst concentration. nih.gov However, as the reaction progresses, the change in the polarity of the medium and the consumption of reactants can lead to changes in the reaction order. tandfonline.com

A common approach to modeling the kinetics is to describe the rate of disappearance of the carboxylic acid groups. A simplified rate equation for the forward reaction (esterification) could be:

Rateforward = kf [Acid][Alcohol]

And for the reverse reaction (hydrolysis):

Ratereverse = kr [Ester][Water]

Where:

[Acid], [Alcohol], [Ester], [Water] are the concentrations of the respective species.

kf and kr are the rate constants for the forward and reverse reactions.

The net rate of reaction is the difference between the forward and reverse rates. At equilibrium, the net rate is zero, and the ratio of the rate constants (kf/kr) defines the equilibrium constant (Keq).

Kinetic studies are typically performed by conducting the reaction under various conditions (temperature, catalyst concentration, reactant molar ratio) and measuring the concentration of reactants or products over time. tandfonline.comresearchgate.net This data is then fitted to various kinetic models to determine the rate constants and activation energies. repec.org Such models are essential for reactor design and process optimization, allowing for the prediction of reaction times required to achieve a desired conversion. researchgate.nettandfonline.com For instance, kinetic analysis of the ultrasound-assisted synthesis of isopropyl esters from palm fatty acid distillate indicated that the reaction follows a first-order reversible path. nih.gov

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized. The principles of chemical equilibrium and reaction kinetics guide this optimization process.

Effect of Molar Ratio: Fischer esterification is a reversible reaction. athabascau.ca According to Le Châtelier's principle, using a large excess of one of the reactants can shift the equilibrium towards the formation of the products. chemistrysteps.com In the synthesis of didecyl nonanedioate, it is often more practical and cost-effective to use an excess of the alcohol (decyl alcohol) to drive the reaction to completion and maximize the conversion of the more valuable nonanedioic acid.

Removal of Water: The continuous removal of water, a product of the reaction, is one of the most effective strategies to shift the equilibrium to the right and achieve high yields of the ester. organic-chemistry.orgchemistrysteps.com This can be accomplished by several methods:

Azeotropic Distillation: Using a solvent (e.g., toluene or heptane) that forms an azeotrope with water. The azeotrope is distilled off, and upon condensation, the water can be separated, allowing the solvent to be returned to the reactor.

Use of Dehydrating Agents: Adding molecular sieves or other drying agents to the reaction mixture to absorb the water as it is formed. This is particularly useful in enzymatic reactions. nih.gov

Pervaporation: Integrating the reactor with a membrane that selectively allows water to pass through, effectively removing it from the reaction medium. nih.govmdpi.com

Effect of Catalyst: The type and concentration of the catalyst are critical. Strong acid catalysts like sulfuric acid are effective but can promote side reactions if used in excess or at high temperatures. Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst) or zeolites, offer the advantage of easy separation from the reaction mixture and can be reused, making the process more sustainable. mdpi.comresearchgate.net Optimization involves finding a catalyst concentration that provides a reasonable reaction rate without causing significant byproduct formation.

Effect of Temperature: Increasing the reaction temperature generally increases the reaction rate. nih.gov However, excessively high temperatures can lead to thermal degradation of the reactants or products and promote side reactions like ether formation. nih.gov Therefore, an optimal temperature must be determined that balances a high reaction rate with minimal byproduct formation. The optimal temperature will also depend on the boiling points of the reactants and the method used for water removal.

The table below summarizes the key parameters and their typical effects on the synthesis of diesters.

| Parameter | Effect on Reaction Rate | Effect on Equilibrium Conversion | Considerations for Optimization |

|---|---|---|---|

| Temperature | Increases with temperature (Arrhenius relationship) | Slightly affected; depends on reaction enthalpy | Balance rate enhancement against potential for side reactions and thermal degradation. |

| Catalyst Concentration | Increases with catalyst concentration (up to a point) | Does not affect equilibrium position, only the speed at which it is reached | Use sufficient amount for a practical rate, but avoid excess which can promote side reactions and increase costs. |

| Molar Ratio (Alcohol:Acid) | Increases with higher concentration of the excess reactant | Increases significantly by using an excess of one reactant | Using an excess of the less expensive reactant (usually the alcohol) is economically favorable. |

| Water Removal | Indirectly increases the net forward rate by reducing the reverse reaction | Dramatically increases conversion by shifting the equilibrium to the products | Essential for achieving high yields. Method choice (e.g., azeotropic distillation, molecular sieves) depends on scale and reaction conditions. |

Advanced Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound to a high degree of purity is essential for its use in research applications, where even minor impurities can significantly impact experimental outcomes. Advanced techniques are employed to remove unreacted starting materials, catalysts, byproducts, and other contaminants. The choice of purification method is dictated by the scale of the preparation, the nature of the impurities, and the desired final purity of the ester.

Distillation and Crystallization Processes

Distillation

Fractional distillation, particularly under reduced pressure (vacuum distillation), is a primary technique for the purification of high-molecular-weight esters like this compound. slideshare.netwikipedia.orgjackwestin.com The high boiling point of this compound at atmospheric pressure makes it susceptible to thermal decomposition. By reducing the operating pressure, the boiling point is significantly lowered, allowing for vaporization and subsequent condensation without degradation. slideshare.netwikipedia.org

The efficiency of the separation is largely dependent on the number of theoretical plates in the distillation column. For compounds with close boiling points, a column with a higher number of theoretical plates is necessary to achieve good separation. digivac.com In an industrial setting, packed columns are often used for vacuum distillation to maintain a low-pressure drop. wikipedia.org

Key parameters for the vacuum distillation of long-chain esters include:

| Parameter | Typical Range/Value | Purpose |

| Pressure | 1 - 10 mmHg | To lower the boiling point and prevent thermal decomposition. |

| Temperature | Dependent on pressure | To achieve vaporization without degrading the compound. |

| Column Packing | Raschig rings, structured packing | To increase the number of theoretical plates for efficient separation. |

Crystallization

Crystallization is another powerful technique for the purification of solid compounds, including long-chain esters. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. rsc.org An impure solid can be dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. rsc.orgmt.com

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. rsc.org For long-chain esters, solvents like acetone have been found to be effective for recrystallization. nist.gov A general rule of thumb is that solvents with similar functional groups to the compound of interest can be good solubilizers. For esters, solvents like ethyl acetate may be suitable. rochester.edu The process often involves dissolving the crude ester in a minimal amount of hot solvent and allowing it to cool slowly to form well-defined crystals.

Factors influencing the crystallization of long-chain esters include:

| Factor | Influence |

| Solvent Choice | Determines solubility and crystal formation. Acetone and ethyl acetate are potential solvents. nist.govrochester.edu |

| Cooling Rate | Slower cooling generally leads to larger, purer crystals. rsc.org |

| Concentration | A saturated or near-saturated solution is required for crystallization to occur upon cooling. rsc.org |

Chromatographic Separation Methods

Chromatography is a versatile and widely used technique for the separation and purification of compounds from a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.

Column Chromatography

Column chromatography is a preparative technique used to purify compounds. A solution of the crude this compound is passed through a column packed with a solid adsorbent (stationary phase), such as silica gel or alumina. A solvent or a mixture of solvents (mobile phase) is then passed through the column to elute the components.

The separation is based on the polarity of the compounds. Since this compound is a non-polar compound, a non-polar mobile phase would elute it faster, while more polar impurities would be retained on the polar stationary phase for longer. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity. The choice of the mobile phase is crucial for effective separation. youtube.comyoutube.com For esters, a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is often used.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of a reaction and to determine the purity of a compound. It can also be used to identify a suitable solvent system for column chromatography. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (e.g., silica gel). The plate is then placed in a developing chamber with a small amount of a mobile phase. The solvent moves up the plate by capillary action, and the components of the mixture separate based on their affinity for the stationary and mobile phases.

For the analysis of dicarboxylic acid esters, various solvent systems can be employed. The separated spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent.

Mechanistic Investigations of Nonanedioic Acid, Didecyl Ester in Material Systems

Interactions with Polymeric Matrices

When incorporated into a polymer, nonanedioic acid, didecyl ester, engages in several fundamental processes that alter the matrix from a molecular level upwards, impacting its macroscopic properties.

The primary mechanism by which this compound functions as a plasticizer is through the solvation of polymer chains. quora.com Its molecules, being relatively small compared to the polymer macromolecules, diffuse into the polymer matrix and position themselves between the long polymer chains. specialchem.com This insertion increases the intermolecular spacing, a concept explained by the "free volume theory," which posits that the added space facilitates the movement of polymer segments. specialchem.comresearchgate.net

Several theories describe this interaction:

Gel Theory: This perspective views the plasticized polymer as a three-dimensional gel network held by weak secondary forces between the polymer and the plasticizer. researchgate.net The didecyl azelate molecules effectively swell this gel, enabling greater flexibility and movement. researchgate.net

The structure of this compound—a diester with long, non-polar aliphatic chains—influences which polymers it can effectively solvate. Its compatibility is highest with polymers of similar polarity. youtube.com By reducing the energy barrier for conformational changes, the plasticizer enhances the cooperative motion of polymer segments, a phenomenon known as segmental mobility. youtube.comwikipedia.org This increased mobility is the direct cause of the changes in the polymer's thermal and mechanical properties. researchgate.netnih.gov

A direct and significant consequence of increased segmental mobility is the depression of the polymer's glass transition temperature (Tg). youtube.comcuni.cz The glass transition is the reversible change in an amorphous polymer from a hard, brittle "glassy" state to a more viscous, rubbery state. cuni.cz By inserting themselves between polymer chains and reducing intermolecular forces, molecules of this compound increase the free volume, allowing the polymer chains to move more freely at lower temperatures. specialchem.comyoutube.com

This effect lowers the temperature at which the material transitions from rigid to flexible, which is a primary goal of plasticization. specialchem.complasticsengineering.org The extent of Tg depression is generally dependent on the concentration of the plasticizer; higher concentrations lead to a more significant reduction in Tg. plasticsengineering.orgnih.gov This relationship is crucial for tailoring the flexibility and processing characteristics of a polymer for specific applications. cuni.cz For example, the addition of a plasticizer can make a rigid polymer like polyvinyl chloride (PVC) soft enough for use in flexible tubing. youtube.com

The table below illustrates the typical effect of adding a plasticizer on the glass transition temperature of a polymer.

| Polymer System | Plasticizer Concentration (% w/w) | Typical Glass Transition Temperature (Tg) |

|---|---|---|

| Rigid Polymer (e.g., PVC) | 0 | ~82°C |

| Plasticized Polymer (e.g., PVC with Didecyl Azelate) | 30 | < 25°C |

Illustrative data showing the depression of glass transition temperature (Tg) upon the addition of a plasticizer. The actual Tg value can vary based on the specific polymer and plasticizer used.

The effectiveness of this compound in a polymer system is highly dependent on its compatibility and miscibility with the host polymer. quora.comyoutube.com Most polymer blends are immiscible, leading to phase separation and poor mechanical properties. wikipedia.org For a plasticizer to be effective, the intermolecular forces between the plasticizer and the polymer must be comparable to the forces between the polymer chains themselves. specialchem.com

The chemical structure of didecyl azelate, characterized by a long C9 dicarboxylic acid backbone and two C10 alcohol ester groups, gives it a largely non-polar character. This makes it inherently more compatible with non-polar polymers. In polymer blends, it can act as a compatibilizer, a substance that increases the stability of an immiscible blend. wikipedia.orgmdpi.com By residing at the interface between two incompatible polymer phases, it can reduce the interfacial tension, leading to finer dispersion and improved adhesion between the phases. researchgate.netcoacechem.com

The large, flexible aliphatic chains of didecyl azelate can entangle with the polymer chains, while its ester groups can offer sites for polar interactions, potentially bridging phases of differing polarities. wikipedia.org However, if the polarity mismatch between the plasticizer and the polymer is too great, the plasticizer may phase-separate over time, leading to a loss of properties.

A critical performance characteristic for a plasticizer is its ability to remain within the polymer matrix over the product's lifespan. The migration of plasticizers to the surface (exudation) or their loss to the environment through evaporation or extraction can lead to embrittlement and property degradation. nih.govwebsite-files.com

The resistance to migration is strongly influenced by the plasticizer's molecular weight and structure. researchgate.netgeomembrane.com this compound has a relatively high molecular weight (468.75 g/mol ), which is a key factor in its permanence. researchgate.neticevirtuallibrary.com Larger molecules have lower volatility and diffuse more slowly through the polymer matrix. nih.govgeomembrane.com This increased difficulty in movement helps to lock the plasticizer within the polymer structure, providing greater resistance to loss by evaporation and extraction by liquids. website-files.comresearchgate.net

Studies have shown that for PVC geomembranes, an average plasticizer molecular weight of 400 or greater is recommended to ensure long-term retention. geomembrane.com The long decyl chains of didecyl azelate also contribute to better retention through increased entanglement with the polymer chains, further hindering its mobility and migration potential compared to smaller, lower molecular weight plasticizers. nih.gov

Role in Advanced Composite and Blended Materials

The performance of composite materials is heavily dependent on the adhesive strength at the interface between the polymer matrix and the reinforcing filler. nih.govrsc.org Weak adhesion can lead to delamination and mechanical failure. rsc.org this compound can play a beneficial role at this interface.

As a liquid additive, it can improve the wetting of the filler surface by the polymer resin during processing. rsc.org This is particularly important for incorporating inorganic fillers into an organic polymer matrix. Improved wetting helps to displace trapped air, reduce voids at the interface, and promote a more uniform dispersion of the filler particles throughout the matrix. researchgate.net

The molecule's structure, with polar ester groups and non-polar aliphatic chains, allows it to act as a coupling agent or surfactant. The polar heads can interact with the often-polar surface of an inorganic filler, while the non-polar tails can entangle with the polymer matrix, effectively bridging the two phases. mdpi.com This enhanced interfacial coupling improves stress transfer from the matrix to the filler, which can enhance the mechanical properties of the composite, such as strength and toughness. mdpi.comspecialchem.com

| Interfacial Property | Effect of Didecyl Azelate | Mechanism |

|---|---|---|

| Filler Wettability | Improved | Reduces surface tension of the polymer melt, allowing it to spread more easily over the filler surface. |

| Dispersion | Enhanced | Prevents filler agglomeration by coating particle surfaces, leading to a more uniform distribution. |

| Interfacial Adhesion | Potentially Increased | Acts as a molecular bridge between the filler and polymer matrix, improving stress transfer. |

| Void Content | Reduced | Better wetting and dispersion displaces trapped air, leading to a more solid interface. |

Summary of the potential effects of this compound on the interfacial properties of composite materials.

Modification of Material Rheological Behavior

This compound, when incorporated into a material matrix, significantly modifies its rheological properties. This is primarily due to its function as a plasticizer, which increases the free volume between polymer chains, thereby reducing intermolecular forces and enhancing chain mobility. This leads to a decrease in viscosity and improved flow characteristics, particularly at low temperatures.

Research on various azelate esters, which are structurally similar to didecyl azelate, demonstrates their effectiveness in modifying rheology. For instance, azelate plasticizers are known for their low viscosity and excellent low-temperature fluidity. nj-chem.co.jp This characteristic is crucial in applications requiring flexibility and processability in cold environments. While specific data for didecyl azelate is not extensively available in public literature, its chemical structure suggests it would behave similarly to other long-chain dialkyl azelates, which are valued for these properties. The long decyl chains of didecyl azelate would efficiently separate polymer chains, leading to a reduction in the material's glass transition temperature and melt viscosity.

A study on various diesters, including azelates, highlighted their potential for low-temperature applications, suggesting that the molecular weight and structure of the ester directly influence the rheological behavior at different temperatures. dtic.mil The general trend observed is that longer alkyl chains in the ester can enhance flexibility and lower the temperature at which the material becomes brittle.

Interactive Data Table: Rheological Impact of Azelate Esters

| Property | Observation for Azelate Esters | Implication for Didecyl Azelate |

| Viscosity | Generally low | Expected to lower the viscosity of polymer melts and solutions |

| Low-Temperature Fluidity | Excellent | Likely to improve the cold-temperature performance of materials |

| Glass Transition Temp. (Tg) | Reduces Tg of polymers | Expected to significantly lower the Tg of polymers like PVC |

Influence on Mechanical Performance and Durability of Composites

Studies on azelaic acid copolyesters in Polyvinyl Chloride (PVC) have shown that these plasticizers can significantly enhance mechanical performance. For example, a study on a copolyester containing azelaic acid demonstrated a remarkable increase in the elongation at break of PVC, reaching over 900%. rsc.org This indicates that the presence of the azelate structure can impart significant ductility to the material. While this study did not use didecyl azelate specifically, the fundamental mechanism of plasticization by the long, flexible azelate molecules is transferable.

In fiber-reinforced composites, the addition of a plasticizer like didecyl azelate can improve the interfacial adhesion between the fibers and the polymer matrix by reducing the matrix's stiffness and allowing for better wetting of the fibers. This can lead to improved stress transfer and enhanced durability under mechanical loading. However, it is crucial to optimize the concentration of the plasticizer, as excessive amounts can lead to a decrease in tensile strength and modulus. Research on various dental composites has shown that the type and volume of filler, as well as the chemistry of the resin matrix, significantly influence the mechanical properties. nih.govresearchgate.net

Interactive Data Table: Mechanical Properties of Plasticized PVC with Azelaic Acid Copolyester

| Mechanical Property | Result for Azelaic Acid Copolyester in PVC |

| Elongation at Break | Increased to 908.4% |

| Plasticization Efficiency | 254.5% |

| Glass Transition Temperature | Reduced to approximately -35 °C |

Data from a study on a specific azelaic acid copolyester, not didecyl azelate. rsc.org

Functional Contributions in Specific Material Science Contexts (Mechanistic Focus)

Impact on Dielectric Responses and Electrical Insulation Properties

This compound, due to its chemical structure, is expected to influence the dielectric properties of materials it is compounded with. The ester groups introduce polarity, while the long alkyl chains are non-polar. This combination affects the material's dielectric constant and loss factor.

A study on di-(3-methyl-butyl)azelate, a structural analog, revealed interesting dielectric behavior. It was observed that the dielectric constant of this material increased upon solidification, which is contrary to the typical behavior of most substances. dtic.mil This suggests an unusual increase in molecular rotational freedom in the solid state. The study also noted that for low-temperature, high-frequency applications, lower molecular weight diesters are preferable as they have shorter relaxation times. dtic.mil

Interactive Data Table: Dielectric Properties of a Related Azelate Ester

| Property | Observation for Di-(3-methyl-butyl)azelate |

| Dielectric Constant | Showed an increase upon solidification |

| Loss Factor Peak (10 Mc) | Estimated to be around -45°C in the solid state |

Data from a study on di-(3-methyl-butyl)azelate, not didecyl azelate. dtic.mil

Tribological Performance and Lubrication Mechanisms (Academic Study)

Diesters, including azelates, are widely used as base oils or additives in synthetic lubricants due to their excellent viscosity-temperature characteristics, low volatility, and good lubricity. ontosight.airesearchgate.net this compound, with its long alkyl chains, is expected to form effective lubricating films.

The lubrication mechanism of such esters involves the formation of a boundary film on metal surfaces. The polar ester groups adsorb onto the metal surface, while the long, non-polar alkyl chains orient themselves away from the surface, creating a low-shear-strength layer that reduces friction and wear between moving parts. mytribos.orgyoutube.com This is a form of boundary lubrication, which is critical under high-load and low-speed conditions where a full hydrodynamic film cannot be maintained. youtube.com

Research on dicarboxylic acid esters has shown that they provide good lubrication properties with low coefficients of friction. researchgate.net The effectiveness of the lubricating film is influenced by the molecular structure of the ester. Longer alkyl chains, as in didecyl azelate, generally lead to more robust and stable boundary films. The study of di(2-ethylhexyl) sebacate, a similar diester, showed that the formation of the boundary lubricating film is a rapid process that involves chemical transformations of the lubricant molecules on the metal surface. researchgate.net

Role in Film Formation and Coating Performance

This compound, can play a significant role in the formation and performance of films and coatings, primarily when used as a plasticizer or a coalescing agent in polymer-based formulations. nj-chem.co.jpontosight.ai The addition of didecyl azelate to a coating formulation can lower its minimum film formation temperature (MFFT), allowing a continuous and defect-free film to be formed at lower ambient temperatures.

The mechanism involves the didecyl azelate molecules temporarily softening the polymer particles, allowing them to deform and fuse together as the solvent evaporates. The long decyl chains of the ester enhance the mobility of the polymer chains, facilitating their entanglement and the formation of a cohesive film. nih.govnih.gov This is particularly important for water-based coatings, where the evaporation of water can cause significant stress in the drying film. researchgate.net

Furthermore, the hydrophobic nature of didecyl azelate can improve the water resistance and barrier properties of the resulting coating. google.comgoogle.com By filling the interstitial voids between polymer particles, it can reduce the porosity of the film, thereby hindering the transport of water and other corrosive agents.

Influence on Polymer and Material Degradation Pathways (e.g., controlled degradation for end-of-life)

The ester linkages in this compound, are susceptible to hydrolysis, which can influence the degradation pathways of polymers in which it is incorporated. nih.govnih.gov This susceptibility can be utilized to design polymers with controlled degradation profiles for specific end-of-life scenarios.

The biodegradation of polyesters containing azelaic acid has been the subject of research. nih.govresearchgate.net Studies on poly(ethylene azelate) have shown that it can be degraded by lipases, with a degradation rate comparable to that of poly-ɛ-caprolactone. nih.gov The degradation process typically involves enzymatic hydrolysis of the ester bonds, breaking down the polymer into smaller, more environmentally benign molecules. nih.gov

Analytical Methodologies for Research and Characterization of Nonanedioic Acid, Didecyl Ester

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of Nonanedioic acid, didecyl ester, providing fundamental insights into its molecular architecture and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the decyl chains and the central nonanedioic acid backbone. Due to the molecule's symmetry, the signals for the two decyl groups are equivalent.

A triplet, integrating to 6 protons, is expected around δ 0.88 ppm, corresponding to the terminal methyl (CH₃) groups of the decyl chains.

A broad multiplet, integrating to approximately 24 protons, would appear in the region of δ 1.2-1.4 ppm, arising from the numerous methylene (B1212753) (CH₂) groups in the middle of the decyl chains.

A multiplet or triplet of triplets around δ 1.6 ppm is anticipated for the methylene groups beta to the ester oxygen (-(CH₂)₇-CH₂-CH₂-O-).

The methylene groups alpha to the ester oxygen (-O-CH₂-CH₂-) are expected to produce a triplet around δ 4.05 ppm.

The methylene groups of the nonanedioic acid moiety would also produce characteristic signals. The protons alpha to the carbonyl groups (C(O)-CH₂-CH₂-) are expected as a triplet around δ 2.3 ppm, while the beta protons (-CH₂-CH₂-CH₂-) would appear as a quintet around δ 1.6 ppm, potentially overlapping with the signals from the decyl chain. The central methylene groups of the azelate backbone would resonate further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon (C=O) of the ester groups is the most downfield signal, typically appearing around δ 174 ppm.

The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) would be found around δ 65 ppm.

The carbons of the long alkyl chains of the decyl groups would produce a series of signals in the range of δ 22-32 ppm.

The terminal methyl carbon of the decyl groups is expected at approximately δ 14 ppm.

The carbons of the nonanedioic acid backbone would have characteristic shifts, with the carbons alpha to the carbonyls appearing around δ 34 ppm and the other methylene carbons resonating in the δ 25-29 ppm range.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Ester C=O | - | ~174 |

| -O-C H₂- | ~4.05 (t) | ~65 |

| -C(O)-C H₂- | ~2.30 (t) | ~34 |

| Decyl -C H₃ | ~0.88 (t) | ~14 |

| Decyl -(C H₂)₇- | ~1.2-1.4 (m) | ~22-32 |

| Azelate -(C H₂)₅- | ~1.3-1.6 (m) | ~25-29 |

Note: Predicted data is based on analogous structures and chemical shift correlations. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorptions of the ester group and the long aliphatic chains.

A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ester. chemspider.com

Two distinct C-O stretching vibrations are also characteristic of the ester group, appearing in the range of 1000-1300 cm⁻¹. chemspider.com

Strong bands corresponding to the C-H stretching vibrations of the methylene and methyl groups will be prominent in the 2850-2960 cm⁻¹ region.

C-H bending vibrations for the CH₂ and CH₃ groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly sensitive to the non-polar bonds of the molecule.

The C=O stretch, while strong in the IR, will be a weaker band in the Raman spectrum.

The C-C stretching vibrations of the long alkyl backbone will give rise to a series of bands in the 800-1200 cm⁻¹ region.

The symmetric and asymmetric C-H stretching vibrations of the methyl and methylene groups are also readily observed in the 2800-3000 cm⁻¹ range.

The combination of IR and Raman spectroscopy allows for a confident identification of the ester functionality and the long-chain aliphatic nature of the molecule.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch (alkane) | 2850-2960 (strong) | 2800-3000 (strong) |

| C=O Stretch (ester) | 1735-1750 (strong) | ~1740 (weak) |

| C-H Bend (alkane) | 1375, 1465 (moderate) | 1375, 1465 (moderate) |

| C-O Stretch (ester) | 1000-1300 (strong) | (weak) |

| C-C Stretch (alkane) | (weak) | 800-1200 (moderate) |

Note: Frequencies are typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Due to its low volatility, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed.

Upon ionization, the molecule can undergo characteristic fragmentation pathways. Common fragmentation patterns for long-chain esters include:

Cleavage of the C-O bond: Loss of the decoxy group (-OC₁₀H₂₁) or the decyl group (-C₁₀H₂₁).

McLafferty Rearrangement: This is a characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of an alkene (decene in this case).

Cleavage of the alkyl chain: Fragmentation along the decyl chains and the nonanedioic acid backbone, leading to a series of ions separated by 14 Da (-CH₂-).

The accurate mass measurement of the molecular ion peak in high-resolution mass spectrometry can be used to confirm the elemental composition of the molecule.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) for Purity and Volatile Component Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the high molecular weight and consequently high boiling point of this compound, its analysis by GC requires specific conditions.

A high-temperature capillary column with a stable stationary phase is necessary to elute the compound without thermal degradation. The injector and detector temperatures must also be sufficiently high to ensure complete volatilization and prevent condensation. Flame Ionization Detection (FID) is a common choice for detection due to its high sensitivity to hydrocarbons.

GC analysis can be used to:

Determine the purity of a sample of this compound.

Identify and quantify any more volatile impurities.

Monitor the progress of its synthesis by measuring the consumption of reactants and the formation of the product.

In some cases, for the analysis of the parent nonanedioic acid, derivatization to a more volatile ester (e.g., the dimethyl or diethyl ester) is performed prior to GC analysis. nih.gov However, for the analysis of the didecyl ester itself, direct injection is possible with the appropriate instrumentation.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. researchgate.net It is employed for separation, identification, and quantification. In the context of didecyl azelate, HPLC is invaluable for assessing the purity of the final product, identifying and quantifying any unreacted starting materials (nonanedioic acid and decyl alcohol), and monitoring the progress of the esterification reaction. ncsu.eduresearchgate.net

The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. researchgate.net For a non-polar compound like didecyl azelate, reversed-phase HPLC is typically the method of choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. ijpsonline.comresearchgate.net Detection is often achieved using a UV detector, especially at lower wavelengths (around 205-210 nm) where the ester carbonyl group exhibits absorbance, or an Evaporative Light-Scattering Detector (ELSD) for compounds lacking a strong chromophore. ijpsonline.comnih.gov The method's robustness allows for its use in routine quality control and stability studies of pharmaceutical and industrial preparations containing azelaic acid and its esters. ijpsonline.comresearchgate.net

A typical HPLC method for analyzing azelaic acid, the precursor to its didecyl ester, involves a C18 column and a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer mixture, with detection at low UV wavelengths. ijpsonline.comijpsonline.com The ability to perform analysis without derivatization is a significant advantage for quantitative analysis of esters and their parent acids. mdpi.com

Table 1: Illustrative HPLC Parameters for Analysis of Dicarboxylic Acids and Esters

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | ijpsonline.comijpsonline.com |

| Mobile Phase | Acetonitrile / Buffered Aqueous Phase (e.g., 50 mM NaH₂PO₄, pH 3.5) | ijpsonline.comijpsonline.com |

| Elution Mode | Isocratic or Gradient | researchgate.netijpsonline.com |

| Flow Rate | 1.0 - 1.2 mL/min | ijpsonline.comijpsonline.com |

| Detector | UV (205-210 nm) or ELSD | ijpsonline.comnih.gov |

| Temperature | 40 °C | researchgate.net |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers and oligomers. researchgate.net The separation mechanism is based on the hydrodynamic volume of molecules in solution. waters.comjordilabs.com Molecules are separated as they pass through a column packed with porous gel; larger molecules elute first because they are excluded from the pores, while smaller molecules penetrate the pores to varying degrees and have a longer path, thus eluting later. researchgate.net

While this compound is a discrete chemical compound with a defined molecular weight, GPC becomes highly relevant when it is used as a plasticizer or as a monomer in polyester (B1180765) synthesis. In these applications, GPC can be used to analyze the polymeric material to ensure it meets specifications. jordilabs.com For instance, in the synthesis of polyesters from glycerol (B35011) and dicarboxylic acids like azelaic acid, GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the resulting oligomers or polymers. researchgate.net This information is critical as it directly relates to the physical properties of the material, such as strength and flexibility. researchgate.net The analysis is typically performed by dissolving the sample in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) and using a differential refractometer as the detector. waters.comazom.com

Table 2: GPC Data for Oligoesters Derived from Glycerol and Dicarboxylic Acids

| Dicarboxylic Acid | Number Average Molecular Weight (Mn, Da) | Polydispersity Index (PDI) | Degree of Polymerization | Source |

|---|---|---|---|---|

| Succinic Acid | 2,188 | 1.5 | 12 | researchgate.net |

| Glutaric Acid | 2,388 | 1.6 | 12 | researchgate.net |

| Adipic Acid | 2,683 | 1.6 | 12 | researchgate.net |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling of complex mixtures. ajrconline.orgspringernature.com For the analysis of this compound and related materials, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful. longdom.org These methods provide not only separation of components but also their structural identification. ajrconline.org

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. longdom.org An initial extraction is often performed to isolate the analyte from a polymer matrix. polymersolutions.com The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net

LC-MS is the preferred technique for non-volatile and thermally labile compounds, combining the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. longdom.org This technique is highly effective for analyzing didecyl azelate and potential impurities without the need for chemical derivatization, which is often required for GC analysis of polar compounds. mdpi.com LC-MS can be used to identify unknown impurities, degradation products, and metabolites, making it a critical tool in pharmaceutical and environmental analysis. nih.govnumberanalytics.com

Table 3: Advantages of Hyphenated Techniques for Ester Analysis

| Technique | Advantages | Source |

|---|---|---|

| GC-MS | High resolution for volatile compounds; Extensive mass spectral libraries for identification. | longdom.orgpolymersolutions.com |

| LC-MS | Applicable to non-volatile and thermally unstable compounds; High sensitivity and selectivity; No derivatization required for polar analytes. | mdpi.comlongdom.orgnih.gov |

Thermal Analysis Techniques in Material Science Research

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. nih.gov These methods are fundamental in materials science for characterizing compounds like this compound, especially in its role as a plasticizer.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. eag.comwikipedia.org It is highly sensitive for studying the thermal properties of materials, including esters and plasticizers. nih.govnih.gov A DSC experiment involves heating or cooling a sample and a reference at a controlled rate and measuring the difference in heat flow required to maintain them at the same temperature. eag.com

For this compound, DSC can determine key thermal properties such as the melting temperature (Tm), crystallization temperature (Tc), and the enthalpy (ΔH) of these transitions. researchgate.netresearchgate.net These parameters are crucial for understanding the material's behavior during processing and in its final application. When used as a plasticizer, DSC can reveal how it affects the thermal properties of the host polymer, such as by lowering the glass transition temperature (Tg). youtube.comyoutube.com The thermograms obtained from DSC provide a detailed picture of the material's phase behavior and purity. nih.gov

Table 4: Representative DSC Data for Ester Plasticizers

| Ester Plasticizer | Crystallization Temperature (Tc, °C) | Enthalpy of Crystallization (ΔHc, J/g) | Source |

|---|---|---|---|

| Butoxyethyl derivative of adipic acid | -60.5 | 9.4 | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. netzsch.com It is a critical tool for assessing the thermal stability and decomposition profile of materials like this compound. tandfonline.com The TGA instrument continuously records the sample's weight as it is heated. The resulting TGA curve plots mass percentage against temperature, showing the temperatures at which the material degrades. researchgate.net

TGA data is used to determine the onset temperature of decomposition, which indicates the upper temperature limit for the material's use. netzsch.com It can also reveal the number of decomposition steps and the amount of residue left at the end of the analysis. researchgate.net For esters used in high-temperature applications, such as lubricants or plasticizers for certain polymers, high thermal stability is a desirable property. tandfonline.com TGA provides a direct measure of this stability, allowing for comparison between different ester compounds under identical conditions. researchgate.netusm.my

Table 5: Thermal Stability Data for Esters from TGA

| Ester Compound | Onset Decomposition Temperature (°C) | Maximum Stability Temperature (°C) | Source |

|---|---|---|---|

| Oleate Ester (OE) | 175 | 400 | tandfonline.com |

| Carrageenan Ester (synthesized at 80°C) | > Carrageenan | - | usm.my |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties of Formulations

Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. psu.eduwikipedia.org In DMA, a small, oscillating (sinusoidal) stress is applied to a sample, and the resulting strain is measured. wikipedia.org This allows for the determination of the storage modulus (E'), which represents the elastic portion of the response, and the loss modulus (E''), which represents the viscous portion. The ratio of these two, tan delta (E''/E'), is a measure of the material's damping or energy dissipation characteristics. youtube.com

DMA is particularly useful for studying polymer formulations containing plasticizers like this compound. tainstruments.com The addition of a plasticizer to a rigid polymer like polyvinyl chloride (PVC) significantly alters its mechanical properties. DMA can precisely quantify these changes. A key application is the determination of the glass transition temperature (Tg), which is observed as a sharp drop in the storage modulus and a peak in the tan delta curve. wikipedia.orgtainstruments.com The plasticizer lowers the Tg of the polymer, increasing its flexibility. DMA results clearly demonstrate the effectiveness of a plasticizer by showing the extent of Tg depression and the change in modulus. tainstruments.comresearchgate.net

Table 6: Effect of Plasticizer Content on Glass Transition Temperature (Tg) of PVC as Measured by DMA

| PVC Formulation | Glass Transition Temperature (Tg) from Tan Delta Peak (°C) | Effect on Storage Modulus | Source |

|---|---|---|---|

| Low Plasticizer Content | Higher Tg | Higher modulus below Tg | tainstruments.com |

| Medium Plasticizer Content | Intermediate Tg | Intermediate modulus below Tg | tainstruments.com |

Microscopic and Surface Characterization Techniques

Microscopic and surface characterization techniques provide invaluable insights into the nanoscale and microscale properties of materials containing this compound. These methods are essential for correlating the compound's presence with the performance characteristics of the final product.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can generate a true three-dimensional map of a surface. mccrone.com It is particularly well-suited for characterizing polymer materials, as its contrast mechanism is based on the mechanical interaction between the probe tip and the sample surface. mccrone.com This allows for the detailed examination of surface topography and morphology, such as the size and distribution of particles and domains. mccrone.com

In the context of this compound, AFM can be employed to study its effects on the surface of polymer films. When used as a plasticizer, for instance in polyvinyl chloride (PVC), this compound can influence the surface features of the polymer. tandfonline.com AFM analysis can quantify changes in surface roughness and observe the formation of new morphological features. researchgate.net For example, studies on plasticized polymer films have shown that the height of surface features can increase with a higher concentration of the plasticizer. tandfonline.com

AFM can also operate in different modes, such as phase imaging, to map the physical properties of the surface, including adhesion and elasticity, at a nanometer resolution. researchgate.net This would be particularly useful in analyzing polymer blends where this compound is a component, to visualize the distribution of the different materials and assess the homogeneity of the blend at the nanoscale. covalentmetrology.com The technique can provide data on the surface coverage of different components within a blend. covalentmetrology.com

The type of data that can be obtained from an AFM analysis of a polymer film plasticized with this compound is illustrated in the hypothetical data table below.

Table 1: Hypothetical AFM Surface Analysis of a PVC Film Plasticized with this compound

| Analytical Parameter | Measurement | Description |

| Surface Roughness (Rq) | 15 nm | The root mean square average of height deviations taken from the mean data plane. A higher value might indicate a less smooth surface due to the plasticizer's influence. |

| Feature Height | 50 - 120 nm | The height of characteristic features on the surface. The presence of the plasticizer can lead to the formation of distinct surface features. tandfonline.com |

| Phase Contrast | 10 degrees | The phase shift of the oscillating cantilever provides contrast based on material properties like adhesion and viscoelasticity, helping to distinguish between the polymer and plasticizer-rich regions. researchgate.net |

| Adhesion Force | 5 nN | The force required to pull the AFM tip away from the sample surface, which can be related to the surface energy and the presence of the ester at the surface. |

This table is for illustrative purposes and shows the type of data that can be generated through AFM analysis.

Scanning Electron Microscopy (SEM) is another powerful technique for characterizing the microstructure and homogeneity of materials. SEM uses a focused beam of electrons to scan the sample's surface, generating images that reveal information about the surface topography and composition.

When this compound is blended with a polymer, SEM can be used to assess the homogeneity of the dispersion of the ester within the polymer matrix. At high magnifications, it is possible to observe the surface of the material and identify any phase separation or aggregation of the plasticizer. For instance, in studies of PVC materials, SEM has been used to visualize the smoothness and uniformity of the surface. researchgate.net

The preparation of the sample for SEM analysis is critical. For non-conductive materials like polymers, a conductive coating is often applied to prevent charging effects and improve image quality. The resulting images can provide qualitative and semi-quantitative information about the distribution of the components in the material. A uniform distribution of this compound is often desirable for achieving consistent material properties.

The following table provides an example of the kind of observational data that could be obtained from an SEM analysis of a polymer blend containing this compound.

Table 2: Hypothetical SEM Analysis of a Polymer Blend Containing this compound

| Magnification | Observation | Interpretation |

| 500x | The surface appears generally smooth and uniform. | At a lower magnification, the plasticizer appears to be well-integrated into the polymer matrix. |

| 5,000x | Minor variations in surface texture are visible. No large-scale phase separation is observed. | The material exhibits good homogeneity at the microscale, with the ester being finely dispersed. |

| 20,000x | Nanoscale domains with slightly different contrast are discernible. | These could represent regions with a higher concentration of the didecyl ester of nonanedioic acid, indicating the ultimate level of dispersion. |

This table is for illustrative purposes and shows the type of observational data that can be generated through SEM analysis.

Environmental Fate and Degradation Pathways of Nonanedioic Acid, Didecyl Ester

Biodegradation Mechanisms in Environmental Compartments

Biodegradation is a key process in the environmental breakdown of organic compounds like nonanedioic acid, didecyl ester. This process is primarily driven by microorganisms that utilize the compound as a source of carbon and energy. nih.gov

The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of its two ester bonds. This reaction is catalyzed by extracellular enzymes, specifically esterases and lipases, which are secreted by various bacteria and fungi. nih.govfrontiersin.org These enzymes belong to the family of hydrolases and are adept at breaking down ester linkages. nih.govnih.gov

Lipases, in particular, are well-suited for this task as they act at the interface between water and an insoluble substrate phase, a common scenario for a compound with low water solubility like didecyl azelate. nottingham.ac.uk The hydrolysis reaction proceeds in a stepwise manner. First, one ester bond is cleaved, releasing a molecule of decanol (B1663958) and forming the monoester, 9-(decyloxycarbonyl)nonanoic acid. Subsequently, the second ester bond in the monoester is hydrolyzed, yielding another molecule of decanol and the dicarboxylic acid, nonanedioic acid (azelaic acid). frontiersin.org

The general mechanism for lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. This process can be summarized as follows:

Acylation: The serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the ester bond, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol (decanol) and forming an acyl-enzyme complex.

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme complex, regenerating the free enzyme and releasing the carboxylic acid (or in the second step, the dicarboxylic acid).

The efficiency of this hydrolysis can be influenced by the specificity of the lipases produced by the present microbial community. Some lipases show a preference for long-chain fatty acid esters, which would be relevant for the degradation of didecyl azelate. nottingham.ac.uk

The stepwise hydrolysis of this compound results in the formation of distinct intermediate and final degradation products. The primary intermediates identified are:

Decanol: A ten-carbon primary alcohol released during the hydrolysis of each ester bond.

9-(decyloxycarbonyl)nonanoic acid (Monoester): Formed after the hydrolysis of the first ester bond.

Nonanedioic acid (Azelaic acid): The final dicarboxylic acid product of the complete hydrolysis of the ester.